molecular formula C15H16O2S B15065846 (1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid CAS No. 52001-27-1

(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid

Cat. No.: B15065846
CAS No.: 52001-27-1
M. Wt: 260.4 g/mol
InChI Key: WDCIGLBXDWGCDW-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid is a complex organic compound that features a unique structure combining an indeno-thiopyran ring system with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic conditions, followed by functional group transformations to introduce the acetic acid moiety. Specific reaction conditions, such as the use of glacial acetic acid and concentrated hydrochloric acid, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetamide
  • 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid

Uniqueness

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

52001-27-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]thiopyran-1-yl)acetic acid

InChI

InChI=1S/C15H16O2S/c1-15(9-14(16)17)13-8-10-4-2-3-5-11(10)12(13)6-7-18-15/h2-5H,6-9H2,1H3,(H,16,17)

InChI Key

WDCIGLBXDWGCDW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCS1)C3=CC=CC=C3C2)CC(=O)O

Origin of Product

United States

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